molecular formula C19H19ClN2 B13922178 5-Benzyl-8-chloro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

5-Benzyl-8-chloro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B13922178
M. Wt: 310.8 g/mol
InChI Key: BCCJZLIRFDDMGC-UHFFFAOYSA-N
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Description

5-Benzyl-8-chloro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs, playing a crucial role in cell biology

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 5-Benzyl-8-chloro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, often involves the Fischer indole synthesis. This method typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the desired indole product . The reaction conditions are carefully controlled to ensure high yield and purity.

Industrial Production Methods

Industrial production of such compounds may involve large-scale synthesis using optimized reaction conditions and catalysts to enhance efficiency and yield. The use of continuous flow reactors and automated systems can further streamline the production process, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-8-chloro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.

    Reduction: This reaction can remove oxygen or add hydrogen, modifying the compound’s reactivity.

    Substitution: This reaction can replace one functional group with another, enabling the synthesis of diverse derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

5-Benzyl-8-chloro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Benzyl-8-chloro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and influencing various biological processes. The exact mechanism depends on the specific application and the structure of the derivative used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indole derivatives such as:

Uniqueness

5-Benzyl-8-chloro-2-methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is unique due to the presence of the chloro and benzyl groups, which can significantly influence its chemical reactivity and biological activity. These structural features may enhance its potential as a therapeutic agent or a chemical intermediate.

Properties

Molecular Formula

C19H19ClN2

Molecular Weight

310.8 g/mol

IUPAC Name

5-benzyl-8-chloro-2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole

InChI

InChI=1S/C19H19ClN2/c1-21-10-9-19-17(13-21)16-11-15(20)7-8-18(16)22(19)12-14-5-3-2-4-6-14/h2-8,11H,9-10,12-13H2,1H3

InChI Key

BCCJZLIRFDDMGC-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)C3=C(N2CC4=CC=CC=C4)C=CC(=C3)Cl

Origin of Product

United States

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